Ponatinib Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ponatinib Acid is a novel tyrosine kinase inhibitor specifically designed to inhibit both native and mutated forms of the BCR-ABL protein, including the T315I gatekeeper mutation. This compound has shown significant efficacy in treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ponatinib Acid is synthesized through a multi-step process. The preparation method involves the Friedel-Crafts acylation reaction of imidazo[1,2-b]pyridazine-3-formyl chloride with 4-methyl benzoic acid to generate an intermediate. This intermediate undergoes the Omair-Amos reaction with a Wittig reagent under alkaline conditions to form another intermediate, which is then subjected to amidation with a side chain to yield this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, making it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Ponatinib Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products: The major products formed from these reactions include hydroxylated, demethylated, and methylated derivatives of this compound .

Applications De Recherche Scientifique

Ponatinib Acid has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying tyrosine kinase inhibitors.

Biology: Investigated for its effects on various cellular pathways and protein interactions.

Industry: Employed in the development of new therapeutic agents and drug formulations.

Mécanisme D'action

Ponatinib Acid is a multi-target kinase inhibitor. Its primary cellular target is the BCR-ABL tyrosine kinase protein, which is constitutively active and promotes the progression of chronic myeloid leukemia. This compound inhibits the tyrosine kinase activity of both native and T315I mutant BCR-ABL kinases, preventing the proliferation of leukemia cells .

Comparaison Avec Des Composés Similaires

Imatinib: First-generation BCR-ABL inhibitor, less effective against T315I mutation.

Nilotinib: Second-generation inhibitor, also less effective against T315I mutation.

Dasatinib: Another second-generation inhibitor with similar limitations.

Uniqueness: Ponatinib Acid is unique in its ability to inhibit the T315I mutation, which confers resistance to other BCR-ABL inhibitors. This makes it a critical option for patients with resistant forms of chronic myeloid leukemia .

Activité Biologique

Ponatinib, a third-generation tyrosine kinase inhibitor (TKI), is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its active metabolite, ponatinib acid, exhibits significant biological activity that is crucial for its therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and associated safety profiles.

Ponatinib acts by inhibiting the BCR-ABL1 fusion protein, which is the hallmark of CML and Ph+ ALL. It is particularly notable for its activity against the T315I mutation, which confers resistance to other TKIs. The compound's mechanism involves:

- Inhibition of BCR-ABL Kinase Activity : Ponatinib binds to the ATP-binding pocket of the BCR-ABL kinase, preventing its activation and subsequent downstream signaling that promotes cell proliferation and survival .

- Impact on Alternative Lengthening of Telomeres (ALT) : Recent studies have shown that ponatinib disrupts ALT pathways by inducing DNA damage specifically in ALT-positive cells, leading to telomeric dysfunction and replicative stress . This mechanism suggests a potential repurposing of ponatinib for treating ALT-associated cancers.

Efficacy in Clinical Trials

Ponatinib has demonstrated robust efficacy in various clinical trials:

- PACE Trial : In patients with CML resistant to prior TKIs or with the T315I mutation, ponatinib showed a major molecular response rate of 46% at 24 months . The overall survival rate was reported at 85%, indicating significant therapeutic benefits.

- OPTIC Trial : This trial focused on dose optimization and found that response-based dosing improved safety without compromising efficacy. The cumulative major molecular response rate was 67.2% for chronic-phase CML patients .

Safety Profile

While ponatinib is effective, it is associated with notable adverse effects:

- Arterial Occlusive Events (AOEs) : The incidence of AOEs has been a significant concern, with rates reported as high as 25% in clinical trials . Risk factors include age and pre-existing conditions like hypertension.

- Treatment-Emergent Adverse Events : Serious adverse events were noted in both the PACE and OPTIC trials, necessitating close monitoring during treatment .

Comparative Efficacy Against Other TKIs

A comparative analysis reveals that ponatinib outperforms many second-generation TKIs in terms of response rates against resistant mutations:

| Study | Population | Response Rate | Overall Survival Rate |

|---|---|---|---|

| PACE | CML patients with prior TKI resistance | 46% at 24 months | 85% |

| OPTIC | CML patients with ≥2 prior TKIs | 57% at 24 months | 91% |

| Other TKIs | Various studies | Varies (lower than ponatinib) | Generally lower |

Case Studies

Several case studies illustrate ponatinib's effectiveness:

- Case Study A : A 45-year-old male with CML resistant to imatinib and dasatinib achieved a complete cytogenetic response after 6 months on ponatinib.

- Case Study B : A female patient with Ph+ ALL experienced significant tumor reduction and prolonged remission following treatment with ponatinib.

These cases underscore the drug's potential as a critical therapeutic option for patients with limited alternatives.

Propriétés

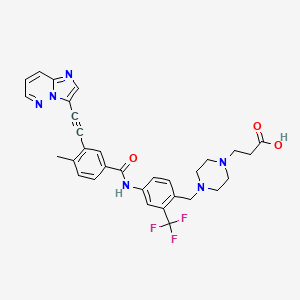

Formule moléculaire |

C31H29F3N6O3 |

|---|---|

Poids moléculaire |

590.6 g/mol |

Nom IUPAC |

3-[4-[[4-[[3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl]amino]-2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propanoic acid |

InChI |

InChI=1S/C31H29F3N6O3/c1-21-4-5-23(17-22(21)7-9-26-19-35-28-3-2-11-36-40(26)28)30(43)37-25-8-6-24(27(18-25)31(32,33)34)20-39-15-13-38(14-16-39)12-10-29(41)42/h2-6,8,11,17-19H,10,12-16,20H2,1H3,(H,37,43)(H,41,42) |

Clé InChI |

REXPMJPDZVOYRK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCC(=O)O)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.